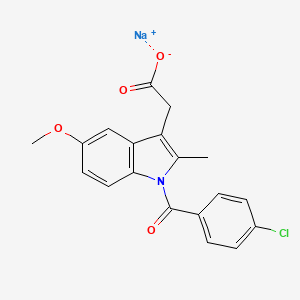

CID 66587107

Description

See also: Indomethacin (has active moiety).

Properties

CAS No. |

7681-54-1 |

|---|---|

Molecular Formula |

C19H16ClNNaO4 |

Molecular Weight |

380.8 g/mol |

IUPAC Name |

sodium 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |

InChI |

InChI=1S/C19H16ClNO4.Na/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;/h3-9H,10H2,1-2H3,(H,22,23); |

InChI Key |

FGHJWZIYJTXFEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Na+] |

Other CAS No. |

7681-54-1 |

Pictograms |

Acute Toxic |

Related CAS |

53-86-1 (Parent) |

Synonyms |

Amuno Indocid Indocin Indomet 140 Indometacin Indomethacin Indomethacin Hydrochloride Metindol Osmosin |

Origin of Product |

United States |

Historical Context of Indomethacin Research

The journey of indomethacin (B1671933) research began with the discovery of indomethacin itself in 1963. drugbank.commdpi.com This discovery was a significant milestone in the broader effort to develop effective anti-inflammatory and analgesic medications. researchgate.netnih.gov As an indole-acetic acid derivative, indomethacin quickly distinguished itself as one of the most potent NSAIDs of its time. researchgate.netnih.gov It was first approved for medical use in the United States in 1965. drugbank.comdrugbank.com

Early research on indomethacin focused on its primary mechanism of action: the inhibition of prostaglandin (B15479496) synthesis. drugbank.comdrugbank.com In 1971, it was demonstrated that indomethacin, along with aspirin, potently inhibits cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins (B1171923). medlink.comnih.govwikipedia.org This foundational discovery opened the doors to understanding the molecular basis of its anti-inflammatory, analgesic, and antipyretic properties. drugbank.comdrugbank.com Initial clinical trials and studies explored its efficacy in treating conditions like rheumatoid arthritis and gout. mdpi.combmj.com

The development of indomethacin sodium, the salt form of the drug, was a crucial step in enhancing its utility for research and clinical applications, particularly for intravenous administration. medcentral.com This formulation allowed for more direct investigation of its systemic effects and pharmacokinetics.

Evolution of Research Perspectives on Indomethacin Sodium

Interaction with Immune and Inflammatory Regulatory Systems

Indomethacin sodium's influence extends to direct interactions with key components of the innate immune system, modulating cellular responses to inflammatory triggers.

Inhibition of Interferon Regulatory Factor 3 (IRF3) Nuclear Translocation

The mechanism behind indomethacin's suppression of type I IFN production lies in its ability to interfere with a key transcription factor, Interferon Regulatory Factor 3 (IRF3). nih.govnih.govresearchgate.net Following the detection of cytosolic nucleic acids, IRF3 is phosphorylated and then moves into the cell's nucleus to initiate the transcription of IFN genes. researchgate.net Compelling evidence from multiple studies demonstrates that indomethacin prohibits this nuclear translocation of phosphorylated IRF3. nih.govnih.govresearchgate.net By preventing IRF3 from reaching its target genes in the nucleus, indomethacin effectively halts the production of type I IFNs. nih.gov This action is independent of its COX-inhibitory effects. nih.gov

Influence on Inflammasome Activity

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β. While some NSAIDs, such as ibuprofen, have been observed to inhibit the inflammasome, the direct and detailed influence of indomethacin on its activity is an area of ongoing investigation. nih.gov Studies on sepsis-induced lung injury have shown that certain compounds can suppress NLRP3 inflammasome activation, and indomethacin's anti-inflammatory properties suggest a potential, though not fully elucidated, interaction with this pathway. researchgate.net

Inhibition of Phospholipase A2 Activity

Phospholipase A2 (PLA2) is a critical enzyme that releases arachidonic acid from cell membranes, the initial step in the synthesis of prostaglandins (B1171923) and other inflammatory mediators. drugbank.com Beyond its well-known inhibition of COX, indomethacin also directly inhibits the activity of phospholipase A2. drugbank.comtandfonline.com In vitro studies have shown that indomethacin is a potent inhibitor of serum PLA2 activity, more so than several other anti-inflammatory drugs. tandfonline.com This inhibition of PLA2 represents another layer of indomethacin's anti-inflammatory action, cutting off the supply of the precursor molecule for prostaglandin synthesis. drugbank.com

| Drug | Concentration for Inhibition | Percentage Inhibition of PLA2 |

| Indomethacin | 9.0 x 10⁻³ mol/L | ~90% |

| Diclofenac | 3.1 x 10⁻² mol/L | 93% |

| Ketoprofen | 2.0 x 10⁻² mol/L | 90% |

| Chlorpromazine | 1.4 x 10⁻² mol/L | 90% |

| Data from an in vitro study on serum from patients with acute necrotizing pancreatitis. tandfonline.com |

Neurochemical and Endocannabinoid System Interactions

Indomethacin's influence extends to the intricate networks of the neurochemical and endocannabinoid systems. These interactions are pivotal to its analgesic and anti-inflammatory properties, operating through pathways distinct from COX inhibition.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

A significant non-COX-related mechanism of indomethacin is its ability to inhibit fatty acid amide hydrolase (FAAH). researchgate.netmdpi.com FAAH is the primary enzyme responsible for the degradation of anandamide (B1667382) and other bioactive fatty acid amides. researchgate.netmdpi.com By inhibiting FAAH, indomethacin effectively increases the concentration and duration of action of these endocannabinoids in the body. researchgate.net This inhibition has been observed to be particularly effective in acidic environments, which are often characteristic of inflamed tissues. researchgate.net The resulting accumulation of anandamide can then enhance signaling through cannabinoid receptors, contributing to pain relief and a reduction in inflammation. mdpi.commatilda.science This action positions indomethacin as a modulator of the endocannabinoid system, a property shared with other non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netmdpi.com

Nitric Oxide (NO) Synthesis and Inducible Nitric Oxide Synthase (iNOS) Induction Inhibition

Indomethacin also exerts its anti-inflammatory effects by interfering with the nitric oxide (NO) signaling pathway. Specifically, it can inhibit the induction of inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of NO during an inflammatory response. This effect is achieved by blocking the activation of transcription factors like nuclear factor-kappa B (NF-κB), which are essential for the expression of the iNOS gene. By preventing the upregulation of iNOS, indomethacin curtails the excessive production of NO that contributes to inflammation and tissue damage. This mechanism is distinct from its COX-inhibitory action and represents another facet of its anti-inflammatory properties.

Monoaminergic System Interactions

Emerging evidence suggests that indomethacin interacts with the monoaminergic neurotransmitter systems, which include serotonin, dopamine, and norepinephrine. These systems are crucial for regulating mood, pain, and various physiological processes. The analgesic effects of indomethacin may be partly mediated by its influence on these pathways. While the precise mechanisms are still being elucidated, it is proposed that indomethacin may modulate the release or activity of these neurotransmitters in the central nervous system, thereby influencing pain perception.

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for Indomethacin (B1671933)

The construction of the indomethacin molecule has been achieved through several reliable synthetic routes. The classical approaches primarily focus on the formation of the central indole (B1671886) ring system, followed by the introduction of the necessary substituents.

Fischer Reaction-Based Synthesis

The Fischer indole synthesis is a cornerstone in the traditional preparation of indomethacin. acs.orgjapsonline.com This venerable reaction involves the acid-catalyzed cyclization of a phenylhydrazone to form the indole nucleus. acs.org

In a typical synthesis, the process commences with 4-methoxyphenylhydrazine, which is reacted with a ketone, such as methyl levulinate, under acidic conditions to form the corresponding phenylhydrazone. acs.org Subsequent heating of this intermediate induces an isomerization to an enamine, which then undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement. The elimination of an ammonia (B1221849) molecule from the rearranged product yields the indole ring. acs.org Following the formation of the indole core, specifically 5-methoxy-2-methyl-3-indoleacetic acid methyl ester, the synthesis proceeds with the acylation of the indole nitrogen. This is achieved using 4-chlorobenzoyl chloride in the presence of a base like pyridine. acs.org Pyridine not only acts as a weak base to neutralize the hydrochloric acid byproduct but also serves as a nucleophilic catalyst to accelerate the reaction. acs.org The final step involves the hydrolysis of the methyl ester to the carboxylic acid, yielding indomethacin. acs.org

A modern variation of the Fischer synthesis introduces the 4-chlorobenzoyl group at an earlier stage. This approach begins with a β-sulfonate modified arylhydrazine. The electron-withdrawing sulfonate group directs the acylation with 4-chlorobenzoyl chloride to the α-nitrogen, which is contrary to the usual preference for the β-nitrogen. acs.org After acylation, the sulfonate group is readily removed by acid hydrolysis. The resulting α-acyl-arylhydrazine is then subjected to the Fischer indole synthesis conditions with a ketone equivalent like α-angelica lactone to form the indomethacin molecule directly. acs.org This modified route offers the advantage of eliminating the need for a separate protection and deprotection sequence for the carboxylic acid group. acs.org

An organometallic variation of the Fischer indole synthesis has also been developed, utilizing organozinc reagents. vdoc.pub This method involves the nucleophilic addition of an organozinc reagent to an aryldiazonium salt, which, after tautomerization, forms the key arylhydrazone intermediate required for the subsequent Fischer cyclization. vdoc.pub This approach is noted for its milder reaction conditions and the broad availability of functionalized organozinc reagents, expanding the scope of accessible indole structures. vdoc.pub

Palladium-Catalyzed Synthetic Approaches

Modern organic synthesis has increasingly turned to palladium-catalyzed cross-coupling reactions for the efficient construction of complex molecules, and the synthesis of indomethacin is no exception. These methods offer alternative strategies that can provide greater flexibility and efficiency, sometimes circumventing the harsh conditions of classical methods.

One palladium-catalyzed approach focuses on the direct functionalization of a pre-formed indole ring. This strategy involves a three-step sequence starting from an indole molecule:

Palladium-catalyzed introduction of an alkyl or aryl group at the C2 position of the indole. tandfonline.comgoogle.com

Introduction of a carboxylic acid fragment at the C3 position. tandfonline.comgoogle.com

Acylation of the N1 position with the aroyl group. tandfonline.comgoogle.com

This method is advantageous for the synthesis of indomethacin analogs as it allows for the late-stage modification of the indole core, which can be challenging with traditional methods that build the ring from scratch. google.com

Another innovative palladium-catalyzed method involves a one-pot reaction that combines allene (B1206475) synthesis and cyclization. ingentaconnect.com This tandem coupling-cyclization reaction starts with N-substituted 2-iodoanilines and propargylic bromides. A palladium(0) catalyst facilitates both the initial carbon-carbon bond formation to create an allene intermediate and the subsequent azapalladation and cycloisomerization to form the indole ring with high efficiency. ingentaconnect.com This methodology has been successfully applied to the gram-scale synthesis of indomethacin. ingentaconnect.com

Furthermore, palladium(II)-catalyzed C-H functionalization has been employed for the synthesis of substituted N-benzoylindoles, which are key intermediates for indomethacin. acs.org This approach involves the cyclization of N-(2-allylphenyl)benzamides, showing high selectivity for the desired indole product over potential side products like benzoxazines. acs.org Similarly, a palladium-catalyzed aerobic cycloisomerization of o-allylanilines, using molecular oxygen as the terminal oxidant, provides a practical and scalable route to functionalized indoles, which has been demonstrated in a gram-scale synthesis of indomethacin. researchgate.net

Advanced Synthetic Strategies and Process Optimization

To enhance the efficiency, cost-effectiveness, and environmental footprint of indomethacin synthesis, researchers have explored advanced strategies such as one-pot reactions and phase-transfer catalysis.

One-Pot Reaction Schemes for Indole Derivatives

The synthesis of coumarin-indomethacin hybrids has also been achieved through a one-pot condensation and dehydrative cyclization of a 2-hydroxy benzaldehyde (B42025) with activated indomethacin under ultrasound irradiation, highlighting the utility of this approach for creating complex analogs. researchgate.net

Phase-Transfer Catalysis in Indomethacin Precursor Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). This is often achieved using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports one reactant across the phase boundary to react with the other. vdoc.pubresearchgate.net

In the context of indomethacin, PTC has been utilized for the alkylation of the indomethacin molecule itself, for instance, to form the propyl ester. vdoc.pub More significantly, PTC has been employed in the synthesis of indomethacin precursors and analogs. For example, the synthesis of various 2-aroylindole derivatives, which are structurally related to indomethacin, has been accomplished using PTC. ekb.eg A new procedure for synthesizing indomethacin via the Fischer reaction has been developed that relies on the acylation of sodium 2-(4-methoxyphenyl)-1-hydrazosulfonate with 4-chlorobenzoyl chloride, a key step that can be facilitated by PTC principles. researchgate.net The use of PTC in these syntheses can lead to milder reaction conditions, faster reaction rates, and improved yields. vdoc.pub

Structural Modifications and Analog Design

The development of indomethacin analogs has been a major focus of medicinal chemistry research, aiming to enhance its therapeutic efficacy, improve its selectivity for specific enzyme targets, and reduce its side effects. These modifications have been made to nearly every part of the indomethacin scaffold.

One common strategy involves modifying the carboxylic acid group, as its replacement with other acidic functionalities often leads to a decrease in anti-inflammatory activity. researchgate.net However, esterification or amidation of the free acid has been explored to create prodrugs or analogs with different properties. acs.org For instance, the synthesis of indomethacin conjugates with D-glucosamine has been reported. researchgate.net

The p-chlorobenzoyl group at the N1 position is crucial for activity, and analogs with other substituents at this position, such as fluoro, trifluoromethyl, or thiomethyl groups, have been found to be highly active. researchgate.net The 5-methoxy group on the indole ring can be replaced with other groups like fluoro, dimethylamino, or acetyl groups to increase activity. researchgate.net

The 2-methyl group has also been a target for modification. Its replacement with a phenyl group was investigated to potentially enhance selectivity for the COX-2 enzyme. tandfonline.com In another study, replacing this methyl group with a lipophilic 3,3,3-trifluoroprop-1-enyl group resulted in an analog with greater COX-2 inhibitory activity and selectivity than indomethacin. researchgate.net

The design of indomethacin analogs has led to the development of compounds with selective inhibitory activity against other enzymes, such as aldo-keto reductase 1C3 (AKR1C3). acs.orgnih.gov By systematically modifying the indomethacin structure, researchers have been able to dissociate the COX-inhibitory activity from the effects on other targets. For example, N-(4-chlorobenzoyl)-melatonin was developed as a selective inhibitor of AKR1C3 that does not inhibit COX enzymes. nih.gov

The table below summarizes the inhibitory activities of some representative indomethacin analogs against COX-1 and COX-2, demonstrating the impact of structural modifications.

| Compound | Modification from Indomethacin | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | Reference |

| Indomethacin | - | 0.63 | 11.63 | 0.05 | tandfonline.com |

| Analog 10b | 2-phenyl, 3-methyl, 5-H | 12.35 | 8.58 | 1.44 | tandfonline.com |

| Analog 10e | 2-phenyl, 3-methyl, 5-SO₂Me | 7.78 | 1.65 | 4.71 | tandfonline.com |

| Analog 10f | 1-benzyl, 2-phenyl, 3-methyl, 5-SO₂Me | 42.36 | 2.53 | 16.74 | tandfonline.com |

Data presented is for illustrative purposes and is derived from the cited literature. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

These extensive efforts in synthetic chemistry and medicinal chemistry continue to expand the understanding of the structure-activity relationships of indomethacin and pave the way for the development of new therapeutic agents.

Derivatization to Amide and Ester Moieties

The carboxylic acid group of indomethacin is a key target for chemical modification. researchgate.netresearchgate.net Derivatization of this moiety into esters and amides has been explored to alter the drug's physicochemical properties and biological activity. researchgate.netresearchgate.netacs.org

One approach involves the conversion of indomethacin into its acid chloride, which can then react with various amines or alcohols to yield the corresponding amides and esters. researchgate.net For instance, reacting indomethacin with thionyl chloride in dry benzene (B151609) produces [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl chloride. researchgate.net This intermediate can then be reacted with compounds like 4-amino acetophenone (B1666503) or ethyl glycinate (B8599266) to form amide and ester derivatives, respectively. researchgate.net

Research has shown that converting the carboxylic acid group of indomethacin to ester or amide analogs can lead to the development of highly selective and potent COX-2 inhibitors. researchgate.netresearchgate.net Primary and secondary amide derivatives of indomethacin have demonstrated greater potency as COX-2 inhibitors compared to their tertiary amide counterparts. acs.org The synthesis of these derivatives can be achieved through various methods, including the use of coupling agents like (benzotriazol-1-yloxy)trispyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). acs.org

The structural modifications are not limited to the type of amide or ester. The substituents on the indole ring also play a crucial role. For example, replacing the 2-methyl group with a hydrogen atom in ester and amide derivatives has been shown to result in inactive compounds. acs.orgacs.org

Table 1: Synthesis of Indomethacin Amide and Ester Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Indomethacin | Thionyl chloride, then 4-amino acetophenone | [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-acetyl phenyl) acetamide | researchgate.net |

| Indomethacin | Thionyl chloride, then ethyl glycinate | Ethyl N-[{1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl}acetyl]glycinate | researchgate.net |

| Indomethacin | NH4Cl, PyBOP, HOBt, DIPEA | Primary amide derivative of Indomethacin | acs.org |

| 5-methoxyindole-3-acetic acid | Phenethyl alcohol or phenethylamine, then 4-chlorobenzoyl chloride | desmethyl phenethyl ester and amide analogues | acs.org |

| Indomethacin | N,N'-bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) | Carbaboranyl-indomethacin ester | nih.gov |

Development of Indole-Containing Scaffolds with Modified Anti-Inflammatory Activity

The indole nucleus of indomethacin serves as a versatile scaffold for the development of new anti-inflammatory agents. nih.govchesci.comresearchgate.net Modifications at various positions of the indole ring can significantly impact the compound's selectivity and potency. chesci.com

One strategy involves maintaining the core indole structure while altering the side groups to enhance COX-2 selectivity. tandfonline.com For example, a series of 3-methyl-2-phenyl-1-substituted-indole derivatives have been synthesized as indomethacin analogs. tandfonline.comtandfonline.com In these analogs, the chlorobenzoyl moiety of indomethacin is replaced with other substituents. tandfonline.com Studies on these derivatives have shown that compounds with a methanesulphonyl group exhibit high anti-inflammatory and analgesic activities. tandfonline.comtandfonline.com

Another approach focuses on synthesizing indole derivatives with different substituents at the C-3 position. chesci.com For instance, indole derivatives bearing substituted pyrimidines at this position have shown potent anti-inflammatory activity. chesci.com The presence of hydroxyl and amino groups on the pyrimidine (B1678525) ring is believed to enhance activity through hydrogen bonding with the receptor. chesci.com

Furthermore, research has explored the development of new nitric oxide-releasing indomethacin derivatives incorporating a 1,3,4-oxadiazole-2-thiol (B52307) scaffold. mdpi.com This modification aims to produce compounds with an improved pharmacological profile, including increased efficacy and reduced ulcerogenic potential. mdpi.com The 1,3,4-oxadiazole (B1194373) scaffold can enhance the antioxidant activity of the parent drug. mdpi.com

Table 2: Indole-Containing Scaffolds with Modified Anti-inflammatory Activity

| Scaffold/Derivative | Modification | Observed Activity | Reference |

|---|---|---|---|

| 3-Methyl-2-phenyl-1-substituted-indole | Replacement of chlorobenzoyl moiety, addition of methanesulphonyl group | High anti-inflammatory and analgesic activities | tandfonline.comtandfonline.com |

| Indole derivatives with substituted pyrimidines | Substitution at C-3 position | Potent anti-inflammatory activity | chesci.com |

| Nitric oxide-releasing indomethacin derivatives | Incorporation of 1,3,4-oxadiazole-2-thiol scaffold | Enhanced antioxidant activity, potential for reduced ulcerogenicity | mdpi.com |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives | Chemical modifications to the indole hydrazide scaffold | Significant anti-inflammatory activity in some derivatives | mdpi.com |

Supramolecular Complexes with Cyclodextrins for Enhanced Stability

Indomethacin is known for its poor water solubility and stability, which can limit its bioavailability. mdpi.com The formation of supramolecular complexes with cyclodextrins has emerged as a promising strategy to overcome these limitations. mdpi.comnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate hydrophobic molecules like indomethacin to form inclusion complexes. mdpi.com

Studies have shown that complexation with cyclodextrins, such as β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the solubility and stability of indomethacin. mdpi.comresearchgate.netthaiscience.info The formation of these inclusion complexes can protect the indomethacin molecule from degradation. mdpi.com

The stoichiometry of the complex plays a crucial role in its stability. Research on indomethacin-β-cyclodextrin systems has investigated different molar ratios, such as 1:1, 0.5:1, and 0.1:1 (CD:IND), to determine the optimal ratio for enhanced photochemical stability in the solid state. nih.gov The formation of a 1:1 complex between indomethacin and HP-β-CD has been confirmed, with an apparent stability constant (K1:1) of 340 M⁻¹ at 30°C. thaiscience.info

Different preparation methods for these complexes, including physical mixing, kneading, coevaporation, and freeze-drying, can influence the degree of complexation and the dissolution rate of indomethacin. researchgate.netthaiscience.info The freeze-drying method has been shown to result in complete complexation and the highest dissolution rate. researchgate.netthaiscience.info The enhanced dissolution is often described by the "spring and parachute" effect, where the complex leads to rapid dissolution (spring) and stabilization of the resulting supersaturated solution (parachute). researchgate.net

Table 3: Stability of Indomethacin-Cyclodextrin Complexes

| Cyclodextrin Type | Preparation Method | Stability Constant (K1:1) | Key Findings | Reference |

|---|---|---|---|---|

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Freeze-drying (COL) | 340 M⁻¹ at 30°C | Complete complexation, highest dissolution rate | researchgate.netthaiscience.info |

| β-cyclodextrin (β-CD) | Not specified | 366 M⁻¹ | Formation of stable inclusion complexes | thaiscience.info |

| β-cyclodextrin/epichlorohydrin | Not specified | 320 M⁻¹ | Formation of stable inclusion complexes | thaiscience.info |

| β-cyclodextrin/epichlorohydrin/choline chloride | Not specified | 342 M⁻¹ | Formation of stable inclusion complexes | thaiscience.info |

| β-cyclodextrin (β-CD) | Not specified | 760 M⁻¹ at 303 K | Formation of a soluble 1:1 complex in aqueous solution at physiological pH | researchgate.net |

Structure Activity Relationship Sar Studies of Indomethacin Sodium Analogues

Structure-Activity Relationships for Cyclooxygenase Isoform Selectivity (COX-1 and COX-2)

Indomethacin (B1671933) is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. acs.org The inhibition of COX-1 is associated with gastrointestinal side effects, which has driven research into creating COX-2 selective inhibitors. dcu.iedcu.ie Structure-activity relationship studies have successfully identified key modifications to the indomethacin scaffold that confer potent and highly selective COX-2 inhibition.

A primary strategy involves the chemical modification of the carboxylic acid group. pnas.orgresearchgate.net Converting this acidic moiety into neutral derivatives, such as amides or esters, eliminates COX-1 inhibitory activity while maintaining or even enhancing affinity for COX-2. researchgate.netmdpi.com This selectivity is attributed to the fact that these neutral derivatives can bind within the active site of COX-2 but not COX-1. aacrjournals.org The amide or ester groups are thought to project into a side pocket of the COX-2 enzyme's active site, a feature not present in COX-1. acs.orgpnas.org

Another critical structural feature is the substituent at the 2'-position of the indole (B1671886) ring. The original 2'-methyl group is important for the slow, tight-binding inhibition of indomethacin. acs.org Deleting this group results in a significantly weaker inhibitor. acs.org However, replacing the 2'-methyl group with a trifluoromethyl (CF₃) group produces an analogue that is a highly potent, slow, tight-binding inhibitor with remarkable selectivity for COX-2 over COX-1. acs.org This selectivity arises from the CF₃ group inserting into a small hydrophobic pocket within the COX-2 active site. acs.org

The 4-chlorobenzoyl group on the indole nitrogen is also crucial for inhibitory potency against both isoforms. pnas.org Its replacement with other groups, such as a 4-bromobenzyl group, leads to inactive compounds. pnas.org

| Compound | Modification from Indomethacin | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin | Parent Compound | > 0.027 | > 0.127 | ~0.21 |

| Indomethacin Methyl Amide | Carboxylic acid → Methyl amide | > 100 | 0.15 | > 667 |

| Indomethacin Ethanolamide | Carboxylic acid → Ethanolamide | > 100 | 0.05 | > 2000 |

| 2'-Trifluoromethyl-indomethacin | 2'-Methyl → 2'-Trifluoromethyl | > 100 | 0.267 | > 374 |

Data compiled from multiple sources. acs.orgpnas.org IC₅₀ values can vary based on assay conditions.

Structure-Activity Relationships for Multidrug Resistance-Associated Protein 1 (MRP-1) Inhibition

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, and the overexpression of efflux pumps like Multidrug Resistance-Associated Protein 1 (MRP-1) is a common mechanism. acs.org Indomethacin has been found to modulate MRP-1, and extensive SAR studies have been conducted to develop analogues with more potent and specific MRP-1 inhibitory activity. nih.govpeerj.comresearchgate.netnih.gov

A key finding is that the structural requirements for MRP-1 inhibition can be separated from those for COX inhibition. researchgate.netnih.gov By screening libraries of indomethacin analogues, researchers have identified compounds that potently inhibit MRP-1 while having little to no activity against COX-1 or COX-2. dcu.ieresearchgate.netnih.gov This dissociation is critical for developing modulators of drug resistance that would not carry the side effects associated with COX inhibition. dcu.iedcu.ie

Inside-out membrane vesicle (IOV) assays, which directly measure the transport activity of the MRP-1 pump, have been used to confirm that these analogues directly inhibit the pump's function. dcu.iedcu.ienih.gov Studies have identified several active analogues, such as BRI 138/1, BRI 153/1, and BRI 60/1, which enhance the toxicity of chemotherapeutic drugs in MRP-expressing cells but have minimal COX-1 inhibitory activity. dcu.iedcu.ie The analogue BRI 60/1 was also noted to be a good COX-2 inhibitor, suggesting a dual benefit of potentially reduced toxicity and direct tumor suppression. dcu.iedcu.ie

Analysis of various derivatives has revealed that modifications at the carboxylic acid position and the N-acyl group significantly influence MRP-1 inhibitory activity. acs.org

| Analogue | MRP-1 Inhibition | COX-1 Inhibition | COX-2 Inhibition | Key Feature |

| Indomethacin | Active | Active | Active | Parent compound, non-selective. |

| BRI 138/1 | Active | Little to no activity | Low activity | Dissociation of MRP-1 and COX-1 inhibition. dcu.iedcu.ie |

| BRI 153/1 | Active | Little to no activity | Low activity | Dissociation of MRP-1 and COX-1 inhibition. dcu.iedcu.ie |

| BRI 60/1 | Active | Little to no activity | Good inhibitor | Dual MRP-1 and COX-2 inhibitor. dcu.iedcu.ie |

Design of Analogues with Enhanced Cytotoxicity in Chemotherapeutic Drug Resistance Models

Building on the principles of MRP-1 inhibition, researchers have designed indomethacin analogues specifically to enhance the cytotoxicity of conventional chemotherapy agents in drug-resistant cancer models. dcu.iedcu.ie Non-toxic concentrations of indomethacin and certain analogues have been shown to significantly increase the cell-killing effects of MRP substrates like doxorubicin (B1662922), epirubicin, and vincristine, particularly in cell lines that overexpress MRP-1. dcu.iedcu.ie

A crucial discovery is that the ability to modulate MDR is not necessarily linked to COX inhibitory activity. nih.govacs.org Conformationally restricted indomethacin analogues have been synthesized that possess virtually no COX-1 or COX-2 inhibitory activity (IC₅₀ > 400 μM) but still effectively enhance the cytotoxicity of doxorubicin in MRP-1 expressing cells to a similar extent as indomethacin itself. nih.gov This finding strongly suggests that the mechanism of MDR modulation is distinct from that of prostaglandin (B15479496) synthesis inhibition and provides a pathway to develop safer and more specific chemosensitizing agents. nih.govacs.org

In a screen of a library of 60 indomethacin derivatives, nine were found to increase doxorubicin-mediated cytotoxicity to a level comparable to or greater than the parent compound in an MRP-1 expressing glioblastoma cell line. acs.org Two of these compounds were notably more effective than indomethacin at enhancing toxicity when doxorubicin was used at clinically relevant concentrations. acs.org

Other strategies include creating hybrid molecules. For instance, an indomethacin-Pt(IV) prodrug was shown to be highly cytotoxic and selective against cisplatin-resistant cancer cells. rsc.org Similarly, an indomethacin-methotrexate hybrid demonstrated significantly greater cytotoxicity against HeLa and MCF-7 cancer cells than either parent drug alone. rsc.org

| Compound | Cell Line Model | Chemotherapeutic Agent | Outcome | Reference |

| Indomethacin (1a) | MRP-1 expressing cells | Doxorubicin | ~2x enhancement of cytotoxicity | nih.gov |

| Analogue 1c | MRP-1 expressing cells | Doxorubicin | Enhanced cytotoxicity similar to indomethacin, but with no COX inhibitory activity. | nih.gov |

| Analogue 1d | MRP-1 expressing cells | Doxorubicin | Enhanced cytotoxicity similar to indomethacin, but with no COX inhibitory activity. | nih.gov |

| Indomethacin-Pt(IV) hybrid (1) | Cisplatin-resistant SGC7901/CDDP | N/A (direct cytotoxicity) | IC₅₀ = 0.91 µM | rsc.org |

| Indomethacin-methotrexate hybrid (2) | MCF-7 cells | N/A (direct cytotoxicity) | IC₅₀ = 10 µM (vs. 94 µM for indomethacin) | rsc.org |

Development of Molecular Probes for Target-Specific Imaging

The high expression of COX-2 in many premalignant lesions, tumors, and sites of inflammation makes it an attractive biomarker for molecular imaging. rsc.orgnih.gov The SAR knowledge gained from developing COX-2 selective inhibitors has been leveraged to create targeted molecular probes using indomethacin as the targeting scaffold. aacrjournals.orgnih.govacs.org

The design strategy is based on the principle that converting indomethacin's carboxylic acid to a larger amide or ester derivative confers COX-2 selectivity. mdpi.comaacrjournals.org This allows for the attachment (tethering) of a signaling moiety—such as a fluorophore for optical imaging or a radioisotope for PET imaging—at this position without losing target affinity. aacrjournals.orgnih.gov SAR studies have revealed that indomethacin-based conjugates are superior to those made from other NSAIDs for creating potent and selective COX-2 imaging agents. nih.govacs.org The length and nature of the linker between the indomethacin core and the signaling molecule are critical for optimizing binding and selectivity. nih.govacs.org

This has led to the development of numerous imaging agents:

Fluorescent Probes: A wide array of fluorophores (e.g., coumarin, rhodamine, Nile blue, Cy5) have been conjugated to indomethacin. aacrjournals.orgnih.gov Probes like IQ-1 and IBPC1 have been synthesized for the selective fluorescence imaging of cancer cells over normal cells based on COX-2 expression levels. mdpi.comresearchgate.net These probes show increased fluorescence in cancer and inflamed cells, which can be blocked by co-treatment with a COX inhibitor like celecoxib, confirming their target specificity. nih.govresearchgate.net

Radioactive Probes: Radioiodinated indomethacin derivatives have been developed for in vivo PET imaging. nih.gov One such probe, [I-124]6, showed significantly higher uptake in COX-2 positive (HT29) tumors compared to COX-2 negative (HCT-116) tumors in mice, with a very high tumor-to-muscle ratio, demonstrating its potential for the clinical detection of COX-2 expressing malignancies. nih.gov

Theranostic Probes: Going a step further, theranostic probes have been designed that combine imaging and therapy. One such probe can simultaneously visualize the inflammation biomarker peroxynitrite and release indomethacin to reduce the inflammatory response, as measured by a decrease in COX-2 gene expression. rsc.org

| Probe Type | Example Probe Name/Structure | Target | Application | Reference |

| Fluorescent | Indomethacin-Coumarin Hybrid (Coum-IDM4) | COX-2 | Cancer cell tracking, inflammation imaging | nih.gov |

| Fluorescent | IQ-1 | COX-2 | Selective bioimaging of cancer cells | researchgate.net |

| Fluorescent | Indomethacin-ROX conjugate | COX-2 | In vivo imaging of inflammation and cancer | aacrjournals.orgacs.org |

| Radioactive (PET) | [I-124]6 (Radioiodinated Ind-amide) | COX-2 | In vivo imaging of COX-2 expressing tumors | nih.gov |

| Theranostic | Pinkment-Indomethacin (Probe 8) | Peroxynitrite (imaging) & COX-2 (therapy) | Simultaneous imaging of inflammation biomarker and drug delivery | rsc.org |

Advanced Analytical Methodologies for Indomethacin Sodium

Chromatographic Techniques for Quantitative Determination

Chromatography, particularly high-performance liquid chromatography (HPLC), stands out as the most widely used method for the determination of indomethacin (B1671933), accounting for a significant portion of developed analytical procedures. ijper.orgresearchgate.netresearchgate.net These techniques are favored for their ability to separate indomethacin from its impurities and degradation products, ensuring a high degree of specificity.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography coupled with an Ultraviolet-Visible (UV-Vis) detector is a robust and common method for the quantitative determination of indomethacin. The principle of this method relies on the separation of the analyte on a stationary phase, followed by its detection based on its characteristic UV absorbance.

Several studies have established validated HPLC-UV methods. For instance, one method utilized a LiChrosorb C18 column with a mobile phase consisting of a mixture of 0.5% v/v orthophosphoric acid, methanol (B129727), and acetonitrile (B52724) (40:20:40 v/v/v). scribd.com With a flow rate of 2 ml/min and UV detection at 240 nm, this method successfully separated indomethacin from its potential impurities within a short elution time of 9 minutes. scribd.com Another approach employed a Primesep 200 column with a simpler mobile phase of acetonitrile, water, and phosphoric acid, also using UV detection. sielc.com The versatility of HPLC-UV allows for its application in analyzing various pharmaceutical forms, including tablets and suppositories. scribd.comresearchgate.net

Table 1: HPLC-UV Methods for Indomethacin Sodium Determination

| Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| LiChrosorb C18 (250 mm x 4.6 mm, 5 µm) | 0.5% v/v Orthophosphoric acid : Methanol : Acetonitrile (40:20:40) | 2.0 | 240 | 9.0 | scribd.com |

| Primesep 200 (100 mm x 3.2 mm, 5 µm) | Acetonitrile, Water, and Phosphoric Acid | Not Specified | UV Detection | Not Specified | sielc.com |

| Inertsil ODS-3v C18 (250 x 4.6 mm, 5 μm) | Acetonitrile and Phosphate Buffer (pH 5.95) (79:21) | 1.4 | 235 | < 7.0 | researchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and Single Quadrupole MS)

For enhanced sensitivity and selectivity, especially in complex biological matrices like plasma and urine, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique couples the superior separation capabilities of LC with the highly sensitive and specific detection provided by mass spectrometry.

A method using a single quadrupole mass spectrometer with an electrospray ionization (ESI) source has been developed for quantifying indomethacin in maternal plasma and urine. nih.govnih.gov This method utilized an in-source fragmentation technique and operated in the selected ion monitoring (SIM) mode, targeting the ion at m/z 139 for indomethacin. nih.govnih.gov The sample preparation involved a straightforward liquid-liquid extraction with chloroform (B151607) after acidifying the samples. nih.govnih.gov This LC-ESI-MS method demonstrated high accuracy (90% to 108%) and a low relative standard deviation (<8%). nih.gov

Tandem mass spectrometry (LC-MS/MS) offers even greater specificity. One such method for plasma samples used a C8 column and a mobile phase of 80% methanol and 20% ammonium (B1175870) acetate (B1210297) buffer (40 mM, pH 5.1). dntb.gov.ua Detection was achieved using selected reaction monitoring (SRM) with a mass transition of m/z 357.9→139.0 for indomethacin. dntb.gov.ua This technique provides a lower limit of quantification than HPLC-UV methods and is suitable for pharmacokinetic studies due to its wide concentration range. dntb.gov.ua

Table 2: LC-MS Methods for Indomethacin Sodium Determination

| Technique | Ionization Mode | Mass Transition (m/z) | Matrix | Key Findings | Reference |

|---|---|---|---|---|---|

| LC-Single Quadrupole MS | ESI Positive | 139 (Selected Ion Monitoring) | Plasma, Urine | Accuracy: 90-108%; RSD <8% | nih.govnih.gov |

| HPLC-ESI-MS/MS | ESI | 357.9 → 139.0 | Plasma | Linear range: 5 µg/L to 2000 µg/L; Absolute recovery: 74% | dntb.gov.ua |

| LC-APCI-MS | APCI Negative | 355.8 [M-H]⁻ | Not Specified | Linear range: 100-500 ng/mL | researchgate.netresearchgate.net |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for indomethacin analysis. researchgate.netjopcr.com In RP-HPLC, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase.

Numerous validated RP-HPLC methods have been reported. A stability-indicating method was developed using a Zorbax Eclipse Plus C18 column with a mobile phase of acetonitrile and 10 mM sodium acetate buffer (pH 4) in a 60:40 v/v ratio. jopcr.comijper.org This method, with a flow rate of 0.5 ml/min and UV detection at 226 nm, was capable of separating indomethacin from its degradation products with a retention time of just 5 minutes for the parent drug. jopcr.comijper.org Another RP-HPLC method for separating indomethacin and its impurities from capsules used a Karomasil C18 column with a mobile phase of 40% methanol and 60% acetonitrile, a flow rate of 0.8 mL/min, and detection at 240 nm. researchgate.netjopcr.com These methods are valued for their accuracy, precision, and robustness in routine quality control analysis. jopcr.comscite.airesearchgate.net

Table 3: RP-HPLC Methods for Indomethacin Sodium Determination

| Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) | Acetonitrile : 10 mM Sodium Acetate Buffer pH 4 (60:40) | 0.5 | 226 | 5.0 | jopcr.comijper.org |

| Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) | Methanol : Acetonitrile : 10 mM Sodium Acetate Buffer pH 3 (10:50:40) | 1.0 | 254 | < 5.0 | ijper.orgscite.ai |

| Karomasil C18 (250 mm × 4.6 mm, 5 µm) | Methanol : Acetonitrile (40:60) | 0.8 | 240 | 7.0 | researchgate.netjopcr.com |

| LiChrosorb C18 (250 mm x 4.6 mm, 5 µm) | 0.5% v/v Orthophosphoric acid : Methanol : Acetonitrile (40:20:40) | 2.0 | 240 | 7.42 | scribd.comjopcr.com |

Spectroscopic and Electrochemical Methods

Alongside chromatography, spectroscopic and electrochemical methods provide alternative and often simpler and more rapid approaches for the quantification of indomethacin sodium. researchgate.net

UV Spectroscopy and UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and cost-effective technique for the determination of indomethacin. The method is based on measuring the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax).

The choice of solvent is critical as it can influence the λmax. One method involves using a 0.1N potassium hydroxide (B78521) (KOH) solution, which decomposes indomethacin into p-Chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid. rjpdft.com The quantification is then performed by measuring the absorbance of the resulting p-Chlorobenzoic acid at 228 nm. rjpdft.com Another approach utilizes a mixed hydrotropic solution containing sodium acetate, sodium citrate, and urea (B33335) to solubilize the drug, with a measured λmax of 320 nm. amazonaws.com This method demonstrated linearity in the concentration range of 10-50 µg/ml. amazonaws.com Similarly, a 30% w/v sodium benzoate (B1203000) solution has been used as a hydrotropic agent, also yielding a λmax of 320 nm. impactfactor.org

Table 4: UV-Visible Spectrophotometric Methods for Indomethacin Sodium Determination

| Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Key Aspect | Reference |

|---|---|---|---|---|

| 0.1N Potassium Hydroxide (KOH) | 228 | 1-10 | Indirect assay via decomposition product | rjpdft.com |

| Mixed Hydrotropic Solution (Sodium Acetate, Sodium Citrate, Urea) | 320 | 10-50 | Avoids organic solvents | amazonaws.com |

| 30% w/v Sodium Benzoate Solution | 320 | 5-25 | Hydrotropic solubilization | impactfactor.org |

| Cuprous Complex | 319 | 10-60 | Formation of a metal complex | nih.gov |

Voltammetry

Voltammetric methods are sensitive electrochemical techniques used for the determination of indomethacin. These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive analyte. Voltammetry represents a significant portion of the analytical methods developed for indomethacin. researchgate.net

Several voltammetric techniques have been successfully applied, including cyclic voltammetry (CV), cathodic stripping voltammetry (CSV), and differential pulse stripping voltammetry (DPSV). researchgate.net These methods are often based on the controlled adsorptive preconcentration of the drug on a hanging mercury drop electrode (HMDE). researchgate.net For instance, a sensitive method using DPSV was able to determine indomethacin concentrations as low as 0.5 µM. researchgate.net Another fully validated square-wave adsorptive cathodic stripping voltammetric procedure was based on the reduction of the carbonyl group of the indomethacin molecule in a Britton-Robinson buffer at pH 4. tandfonline.com This method achieved a very low detection limit of 6.7 x 10⁻¹⁰ mol L⁻¹ in bulk form. tandfonline.com

Table 5: Voltammetric Methods for Indomethacin Sodium Determination

| Technique | Electrode | Supporting Electrolyte/pH | Detection Limit | Key Aspect | Reference |

|---|---|---|---|---|---|

| Differential Pulse Stripping Voltammetry (DPSV) | Hanging Mercury Drop Electrode (HMDE) | Not Specified | 0.5 µM (190 ng/mL) | Adsorptive preconcentration | researchgate.net |

| Cathodic Stripping Voltammetry (CSV) | Hanging Mercury Drop Electrode (HMDE) | Not Specified | 10 nM (10 ng/mL) | Adsorptive preconcentration | researchgate.net |

| Square-wave Adsorptive Cathodic Stripping Voltammetry | Hanging Mercury Drop Electrode (HMDE) | Britton-Robinson Buffer (pH 4) | 6.7 x 10⁻¹⁰ mol L⁻¹ | Reduction of C=O bond | tandfonline.com |

| Differential Pulse Polarography | Hanging Mercury Drop Electrode (HMDE) | Britton-Robinson Buffer (pH 5) | Not Specified | Carbonyl group reduction at -1.1 V |

Method Validation Parameters and Robustness Evaluation

The validation of analytical methods for Indomethacin sodium is a critical process to ensure the reliability, consistency, and accuracy of results. This process involves the evaluation of several key parameters as mandated by international guidelines, such as those from the International Council for Harmonisation (ICH). These parameters confirm that the analytical method is suitable for its intended purpose, which is typically the quantification of indomethacin in bulk drug substances, pharmaceutical formulations, or research samples.

Selectivity and Linearity Assessment

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample. For Indomethacin sodium, this includes impurities, degradation products, or excipients in the formulation. In methods like High-Performance Liquid Chromatography (HPLC), selectivity is demonstrated by the separation of the indomethacin peak from other peaks, such as its hydrolytic degradation products, 4-chlorobenzoic acid and 5-methoxy-2-methyl-indoleacetic acid. ijper.org Chromatographic methods achieve this by optimizing factors like the mobile phase composition, pH, and column type to ensure that the analyte and potential interferents have distinct retention times and that the analyte peak is pure. ijper.orgsemanticscholar.orgnajah.edu For instance, a developed RP-HPLC method showed well-separated peaks for indomethacin, paracetamol, famotidine, and a codrug in a mixture, confirming its selectivity. najah.edu

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is a fundamental parameter for quantitative analysis. The linearity of a method is typically evaluated by analyzing a series of standard solutions of Indomethacin sodium at different concentrations. The results are then plotted as analyte concentration versus the instrumental response (e.g., absorbance or peak area), and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically >0.99, indicates a strong linear relationship. semanticscholar.orgimpactfactor.org Various studies have established the linearity of different analytical methods for indomethacin over specific concentration ranges. rjpdft.comjopcr.comresearchgate.net

Table 1: Examples of Linearity Data for Indomethacin Analytical Methods

| Analytical Method | Concentration Range (µg/mL) | Correlation Coefficient (R²) | Source(s) |

|---|---|---|---|

| UV Spectroscopy | 10 - 50 | >0.998 | rjpdft.com |

| RP-HPLC | 7.5 - 75 | 0.998 | jopcr.comresearchgate.net |

| UV-Vis Spectrometry | 10 - 60 | 0.9999 | impactfactor.org |

| RP-HPLC | 25 - 70 | >0.99 | ijper.org |

| LC-MS | 100 - 500 (ng/mL) | ≥0.9993 | nih.gov |

Precision and Accuracy Determination

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): This is determined by analyzing a set of replicate samples during the same day, by the same analyst, and with the same equipment.

Intermediate Precision (Inter-day and inter-analyst precision): This evaluates the variations within a laboratory, such as on different days or with different analysts.

For a method to be considered precise, the %RSD values should be within acceptable limits, typically not more than 2%. najah.eduthepharmajournal.com

Accuracy is the measure of the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies. This involves adding a known amount of pure indomethacin standard (spiking) to a placebo formulation or a sample solution at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). jopcr.com The percentage of the drug recovered is then calculated. High recovery rates, typically between 98% and 102%, indicate the accuracy of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijper.orgjopcr.com

These parameters are crucial for analyzing samples with very low concentrations of Indomethacin sodium, such as in impurity testing or bioavailability studies. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. ijper.orgrjpdft.comjopcr.com The sensitivity of the method is indicated by low LOD and LOQ values.

Table 3: Reported LOD and LOQ Values for Indomethacin Analysis

| Analytical Method | LOD | LOQ | Source(s) |

|---|---|---|---|

| UV (Mix Hydrotrophy) | 0.338 µg/mL | 1.027 µg/mL | rjpdft.com |

| Colorimetric Assay | 0.90 µg/mL | 2.7 µg/mL | srce.hr |

| RP-HPLC | 3.33 µg/mL | 10.11 µg/mL | jopcr.com |

| UV Spectrophotometry | 0.206 µg/mL | 0.618 µg/mL | thepharmajournal.com |

Forced Degradation Studies and Stability Evaluation

Forced degradation, or stress testing, is a critical component of method development and validation for stability-indicating assays. These studies involve subjecting the drug substance to harsh conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally degrade it. semanticscholar.orgresearchgate.netresearchgate.net The purpose is twofold: to understand the degradation pathways of the drug and to demonstrate that the analytical method can effectively separate the intact drug from its degradation products, thus proving its stability-indicating capability. jopcr.comresearchgate.net

Studies on indomethacin have shown that it is susceptible to degradation under several stress conditions. semanticscholar.org

Acid and Base Hydrolysis: Significant degradation is often observed when indomethacin is exposed to acidic and basic conditions, leading to the hydrolysis of the p-chlorobenzoyl group. semanticscholar.orgjopcr.com One study reported 76.38% degradation under acidic conditions. semanticscholar.org

Oxidation: Indomethacin also shows considerable degradation when exposed to oxidizing agents like hydrogen peroxide. semanticscholar.orgjopcr.com Degradation by sodium hypochlorite (B82951) has also been studied, resulting in numerous byproducts. researchgate.netmdpi.com

Photolytic and Thermal Degradation: The stability of indomethacin under light and heat can vary. Some studies report that the drug is relatively stable under photolytic and thermal stress, jopcr.com while others have observed degradation. For instance, one study found 33.91% degradation under photolysis and 18.52% degradation at 80°C. semanticscholar.org

Neutral Conditions: The drug is generally found to be stable in neutral aqueous solutions. jopcr.com

The stability of indomethacin sodium trihydrate has also been evaluated in intravenous admixtures. For example, a 0.1 mg/mL solution in 0.9% sodium chloride injection was found to be stable for at least ten days when stored at room temperature. researchgate.netnih.gov

Table 4: Summary of Indomethacin Forced Degradation Findings

| Stress Condition | Observation | Source(s) |

|---|---|---|

| Acid Hydrolysis | Susceptible to degradation | semanticscholar.orgjopcr.comresearchgate.net |

| Base Hydrolysis | Susceptible to degradation | semanticscholar.orgjopcr.comresearchgate.netcdnsciencepub.com |

| Oxidation (H₂O₂) | Susceptible to degradation | semanticscholar.orgjopcr.comresearchgate.net |

| Oxidation (NaClO) | High reactivity and degradation | researchgate.netmdpi.com |

| Photolysis | Variable; some studies show degradation, others show stability | semanticscholar.orgjopcr.comresearchgate.net |

| Thermal Degradation | Variable; some studies show degradation, others show stability | semanticscholar.orgjopcr.comresearchgate.net |

Application of Analytical Methods in Pharmaceutical Quality Control and Research Samples

The development and validation of robust analytical methods for Indomethacin sodium are essential for their practical application in both industrial and research environments. The primary application is in the quality control (QC) of pharmaceutical products. researchgate.netdntb.gov.ua

In pharmaceutical manufacturing, validated methods like HPLC and UV spectroscopy are used for the routine analysis of indomethacin in its final dosage forms, such as capsules, tablets, and injections. impactfactor.orgrjpdft.comjopcr.com These methods ensure that the product meets the required specifications for identity, strength, and purity. For example, a developed UV spectrophotometric method was successfully used to estimate the drug content in commercially available tablets, with results indicating high precision and accuracy. thepharmajournal.com Similarly, RP-HPLC methods are routinely employed to assay indomethacin capsules and to quantify impurities and degradation products, ensuring the safety and efficacy of the final product. ijper.orgjopcr.comresearchgate.net

In research and development, these analytical methods are indispensable. They are used in formulation development studies to assess drug release profiles from various dosage forms. Stability-indicating methods are crucial for determining the shelf-life of new formulations and for studying the degradation kinetics of the drug under different storage conditions. semanticscholar.orgresearchgate.net Furthermore, sensitive methods like LC-MS are applied in clinical and preclinical research to determine the concentration of indomethacin in biological samples, which is vital for pharmacokinetic and bioavailability studies. nih.gov A validated RP-HPLC method was also applied to successfully study the in vitro hydrolysis and conversion of a synthesized indomethacin-paracetamol codrug. najah.edunih.gov

Novel Drug Delivery Systems and Formulation Research for Indomethacin Sodium

Gastroretentive Drug Delivery Systems

Gastroretentive drug delivery systems (GRDDS) are a important approach in pharmaceutical research, designed to prolong the presence of a dosage form in the stomach. This extended gastric residence time can improve the bioavailability of drugs with a narrow absorption window in the upper gastrointestinal tract. For a compound like indomethacin (B1671933), which is primarily absorbed in the upper part of the small intestine, maintaining its concentration in the stomach for a longer period is advantageous. Various strategies, including floating systems, have been developed to achieve gastric retention.

Floating Tablet Formulations

Floating tablet formulations are a type of hydrodynamically balanced system designed to have a bulk density lower than that of gastric fluids. This buoyancy allows the tablet to float on the stomach contents, delaying its passage through the pyloric sphincter and prolonging the drug release at the site of absorption.

Research into floating tablets for indomethacin has often involved the use of gas-generating agents and gel-forming polymers. One study focused on formulating floating tablets using the wet granulation method. innovareacademics.inmui.ac.irresearchgate.net These formulations incorporated a matrix-forming polymer, Hydroxypropyl Methylcellulose (HPMC), and a gas-generating agent, sodium bicarbonate. innovareacademics.inmui.ac.irresearchgate.netresearchgate.net When the tablet comes into contact with the acidic environment of the stomach, the sodium bicarbonate reacts to produce carbon dioxide gas. This gas gets entrapped within the hydrated gel matrix formed by HPMC, reducing the tablet's density and causing it to float. researchgate.net

Several formulations were developed by varying the concentrations of HPMC and sodium bicarbonate to optimize both the floating properties and the drug release profile. innovareacademics.inmui.ac.irresearchgate.net The evaluation of these tablets included tests for floating lag time (the time taken for the tablet to start floating) and total floating duration. researchgate.net One optimized formulation demonstrated a floating lag time of 155 seconds and remained buoyant for 22 hours. rjptonline.org

The in-vitro drug release from these floating tablets is typically sustained over a prolonged period. For instance, one formulation released 97.78% of the indomethacin over 12 hours, following a controlled release pattern. innovareacademics.inmui.ac.irresearchgate.net Another study achieved 96.37% drug release within 24 hours. rjptonline.org This sustained release is attributed to the slow diffusion of the drug through the swollen polymer matrix.

| Formulation Parameter | Component | Observation | Citation |

| Polymer | HPMC K4M / HPMC 5cps | Forms a gel matrix to control drug release and entrap gas. | innovareacademics.inrjptonline.org |

| Gas-Generating Agent | Sodium Bicarbonate | Reacts with gastric acid to produce CO2, enabling flotation. | innovareacademics.inresearchgate.netrjptonline.org |

| Floating Lag Time | - | Ranged from 1.0 to 5.0 minutes in one study; 155 seconds in another. | researchgate.netrjptonline.org |

| Total Floating Time | - | Exceeded 12 hours; up to 22 hours observed in research. | innovareacademics.inrjptonline.org |

| Drug Release | - | 97.78% release in 12 hours; 96.37% release in 24 hours. | innovareacademics.inrjptonline.org |

Strategies for Prolonging Gastric Residence Time

The primary strategy for prolonging the gastric residence time of indomethacin floating tablets revolves around achieving a short floating lag time and a long total floating duration. The key to this is the careful selection and combination of excipients.

Effervescent Mechanism : The most common approach is the use of an effervescent system, typically involving sodium bicarbonate and sometimes an organic acid like citric acid. rjptonline.org The rate of carbon dioxide generation is crucial; it must be rapid enough to ensure the tablet floats before significant gastric emptying occurs, but sustained enough to maintain buoyancy. researchgate.net The concentration of the gas-generating agent directly impacts the floating lag time and duration. rjptonline.org

Gel-Forming Hydrocolloids : The choice and concentration of the gel-forming polymer, such as different grades of HPMC, are critical. rjptonline.orgresearchgate.net Upon contact with gastric fluid, the polymer hydrates to form a gelatinous barrier. researchgate.net This barrier not only controls the drug release but also entraps the gas bubbles, maintaining the low density of the tablet. researchgate.net A higher polymer concentration generally leads to a more robust gel, which can prolong the floating time and sustain the drug release for a longer period. researchgate.net However, it can also increase the floating lag time if the initial hydration is too slow.

High-Density Systems : An alternative, non-floating strategy involves high-density systems that sink to the bottom of the stomach and are held in the folds of the stomach lining (rugae), withstanding the peristaltic waves. researchgate.net These systems use dense excipients like barium sulphate or zinc oxide. researchgate.net

Swellable and Expandable Systems : These systems are designed to swell to a size that prevents their passage through the pylorus. researchgate.nettandfonline.com They are formulated with polymers that absorb large amounts of water and expand significantly. tandfonline.com

By optimizing these formulation variables, it is possible to design a gastroretentive system for indomethacin that resides in the stomach for an extended period, allowing for a continuous and controlled release of the drug. innovareacademics.inrjptonline.org

Sustained and Extended Release Formulations

To overcome the need for frequent dosing associated with indomethacin's short biological half-life, various sustained and extended-release formulations have been researched. These formulations aim to maintain therapeutic drug concentrations over a longer duration, improving patient compliance.

Polymeric Beads (e.g., Sodium Alginate, HPMCK100)

Polymeric beads offer a multi-particulate approach to sustained drug delivery. A study focused on developing sustained-release beads of indomethacin using sodium alginate as a gelling agent and HPMC K100 as a release retardant. researchgate.netajptonline.comajptonline.com The beads were prepared using the ionotropic gelation technique, where a solution containing the drug and polymers is dropped into a cross-linking solution, typically calcium chloride. semanticscholar.orgcsfarmacie.cz

In this research, different concentrations of sodium alginate and HPMC K100 were investigated to find an optimal formulation. researchgate.netajptonline.comajptonline.com The study found that the combination of these polymers successfully sustained the release of indomethacin. An optimized formulation, containing 5.31 gm of sodium alginate and 0.64 gm of HPMC K100 per 100 gm of solution, demonstrated sustained drug release for up to 12 hours. researchgate.netajptonline.comajptonline.com The release mechanism was identified as diffusion-controlled, following the Higuchi model. researchgate.netajptonline.comajptonline.com

Another study explored the use of agar (B569324) beads for the sustained release of indomethacin. actapharmsci.com The addition of sodium lauryl sulfate (B86663) (SLS) to the agar bead formulation was found to significantly increase the release rate of indomethacin, likely by enhancing its dissolution and promoting better solvent penetration into the beads. actapharmsci.com

| Polymer/Excipient | Role in Formulation | Key Finding | Citation |

| Sodium Alginate | Gelling/Bead-forming agent | Forms cross-linked beads in the presence of calcium chloride. | researchgate.netajptonline.comajptonline.com |

| HPMC K100 | Release Retardant | Modifies and sustains the drug release from the alginate beads. | researchgate.netajptonline.comajptonline.com |

| Agar | Bead-forming polymer | Suitable for creating sustained-release beads. | actapharmsci.com |

| Sodium Lauryl Sulfate | Release Enhancer | Increased the release of indomethacin from agar beads. | actapharmsci.com |

Pellets for Extended Release

Extended-release pellets are another popular multi-particulate dosage form. Research has been conducted to design indomethacin-loaded pellets using fluidized bed coating technology. innovareacademics.inresearchgate.net In one such study, pellets were formulated using varying concentrations of Hydroxypropyl Cellulose (B213188) (HPC) and Ethyl Cellulose as polymers. innovareacademics.inresearchgate.net

The pellets were evaluated for their physical properties and in-vitro drug release. innovareacademics.inresearchgate.net An optimized formulation, which included 5mg of Ethyl Cellulose (4cps) and 20mg of HPC with an extended-release coating of up to 7%, showed a drug release profile that extended up to 24 hours. innovareacademics.inresearchgate.net The release kinetics for this formulation were found to follow a zero-order model, indicating a constant rate of drug release, with diffusion also playing a role. innovareacademics.inresearchgate.net

Another method explored for creating extended-release indomethacin pellets is the powder-layering technique. mui.ac.irresearchgate.net In this approach, nonpareil seeds (made of sugar and microcrystalline cellulose) are layered with the drug powder using a binder solution. mui.ac.irresearchgate.net These drug-layered pellets are then coated with a release-controlling polymer, such as Eudragit NE 30 D, to achieve the desired extended-release profile. mui.ac.irresearchgate.net A formulation developed using this technique, with a specific coating composition, met the USP standards for indomethacin release. mui.ac.irresearchgate.net

Suppository Formulations and Release Characteristics

To provide an alternative route of administration that bypasses the gastrointestinal tract, indomethacin has been formulated into suppositories. Research has investigated the influence of different suppository bases on the release characteristics of the drug.

One study compared the in-vitro release of indomethacin from various fatty bases (Witepsol and Novata) and polyethylene (B3416737) glycol (PEG) bases. tandfonline.com The fusion method was used to prepare the suppositories. tandfonline.com The results indicated that the release rate was significantly affected by the type of base used. Interestingly, a higher release rate was observed from oily bases that had low hydroxyl values. researchgate.nettandfonline.com However, suppositories formulated with water-soluble PEG bases generally exhibited better release properties compared to those made with oily bases. researchgate.nettandfonline.comnih.gov

The study also examined the effect of various excipients on drug release. researchgate.nettandfonline.com

Dioctyl sodium sulfosuccinate was found to significantly increase the amount of indomethacin released. researchgate.nettandfonline.com

Colloidal silicon dioxide , sodium lauryl sulphate , and cetyl alcohol had only a slight effect on the release. researchgate.nettandfonline.com

White beeswax and Tween-80 , on the other hand, caused a marked decrease in the release of indomethacin. researchgate.nettandfonline.com In another study, it was noted that while a low concentration (1%) of Tween-80 increased the dissolution rate, a higher concentration (5%) did not lead to a proportional increase, possibly due to micelle formation that traps the drug. nih.gov

Another investigation prepared suppositories using different ratios of PEG 6000 and PEG 400. rjptonline.org The formulation containing a higher proportion of PEG 400 (F1: 60% PEG 6000, 40% PEG 400) showed a faster drug release compared to the formulation with less PEG 400 (F2: 80% PEG 6000, 20% PEG 400). rjptonline.org

| Suppository Base/Excipient | Effect on Indomethacin Release | Citation |

| Witepsol & Novata (Oily Bases) | Higher release from bases with low hydroxyl values. | researchgate.nettandfonline.com |

| Polyethylene Glycol (PEG) Bases | Generally better and faster release compared to oily bases. | researchgate.netrjptonline.orgtandfonline.com |

| Dioctyl sodium sulfosuccinate | Significantly increased release. | researchgate.nettandfonline.com |

| White Beeswax & Tween-80 | Markedly decreased release. | researchgate.nettandfonline.com |

Advanced Delivery Technologies

Transdermal Delivery Systems and Penetration Enhancers

Transdermal drug delivery offers a non-invasive route for administering indomethacin, bypassing gastrointestinal issues and first-pass metabolism. eprajournals.com The primary challenge in transdermal delivery is the barrier function of the stratum corneum. To overcome this, researchers have investigated various penetration enhancers to improve the permeation of indomethacin through the skin. researchgate.net

Studies have explored the use of chemical enhancers, which can increase the fluidity of the stratum corneum lipids or modulate the partitioning of the drug into the skin. tandfonline.com Research has shown that certain enhancers are more effective than others. For instance, in one study, 5% azone and 5% L-menthol were identified as particularly effective permeation enhancers for the percutaneous absorption of indomethacin from a polyacrylic acid-based adhesive patch. researchgate.net In contrast, isopropyl myristate (IPM), oleic acid, and Tween 80 did not significantly increase indomethacin permeation under the same conditions. researchgate.net

Natural penetration enhancers have also been a focus of research. Cardamom oil and patchouli oil have been investigated for their ability to enhance the transdermal flux of indomethacin. eprajournals.comresearchgate.net One study successfully prepared transdermal patches of indomethacin using cardamom oil as a penetration enhancer, demonstrating good drug release over time. eprajournals.comeprajournals.com Another study found that patchouli oil increased the transdermal permeation of indomethacin, with a 1% w/v concentration achieving a flux comparable to the standard enhancer, dimethyl sulfoxide (B87167) (DMSO). researchgate.net The mechanism for this enhancement by patchouli oil was suggested to be the partial extraction of lipids from the stratum corneum. researchgate.net

The composition of the transdermal patch itself is also a critical factor. Formulations using polymers like hydroxypropyl methyl cellulose (HPMC) and ethyl cellulose (EC) have been evaluated. eprajournals.com In one study, a formulation with HPMC and EC in a 2:1 ratio demonstrated 80.89% drug release over 24 hours. researchgate.net The inclusion of plasticizers like dibutyl phthalate (B1215562) and solvents such as methanol (B129727) and chloroform (B151607) are also integral to the formulation process. eprajournals.com

Table 1: Comparison of Penetration Enhancers for Transdermal Indomethacin Delivery

| Penetration Enhancer | Concentration | Key Finding | Reference |

|---|---|---|---|

| Azone | 5% | Effective in increasing percutaneous absorption. | researchgate.net |

| L-menthol | 5% | Effective in increasing percutaneous absorption. | researchgate.net |

| Isopropyl myristate (IPM) | Not specified | Did not significantly increase permeation. | researchgate.net |

| Oleic acid | Not specified | Did not significantly increase permeation. | researchgate.net |

| Tween 80 | Not specified | Did not significantly increase permeation. | researchgate.net |

| Cardamom oil | Various ratios | Showed good penetration and drug release. | eprajournals.comeprajournals.com |

| Patchouli oil | 1% w/v | Achieved transdermal flux comparable to DMSO. | researchgate.net |

3D-Printed Scaffolds for Localized Delivery

Three-dimensional (3D) printing technology has emerged as a revolutionary approach for creating customized drug delivery devices. For indomethacin sodium, 3D-printed scaffolds offer the potential for localized and sustained drug release, which is particularly beneficial for treating site-specific inflammation, such as in load-bearing tissue damage. mdpi.com

One area of research involves the use of polycaprolactone (B3415563) (PCL) to create the scaffold structure. mdpi.comresearchgate.net PCL is a biodegradable polymer known for its excellent mechanical properties and biocompatibility. researchgate.net However, the high viscosity of melted PCL can make the 3D printing process challenging. mdpi.com To address this, researchers have developed PCL blends with varying molecular weights to improve printability. mdpi.com

A significant innovation in this area is the development of a PCL-polyvinyl alcohol-polyacrylic acid (PVA-PAA) scaffold. mdpi.comresearchgate.net In this system, a hydrogel composed of PVA and PAA, loaded with in situ-formed sodium indomethacin, is incorporated into the 3D-printed PCL scaffold. mdpi.comresearchgate.net This composite scaffold is designed to provide structural support to damaged tissue while simultaneously delivering the anti-inflammatory drug directly to the site of injury. mdpi.com

In vitro studies have demonstrated that these PCL-PVA-PAA scaffolds can successfully release sodium indomethacin under simulated physiological conditions of pH and temperature. researchgate.netresearchgate.net The addition of the PVA-PAA hydrogel was also found to enhance the structural strength of the PCL scaffold. mdpi.com This dual functionality—acting as both a drug delivery platform and a reinforcement matrix—highlights the potential of these 3D-printed systems for the holistic treatment of tissue injuries. mdpi.com

Table 2: Components of a 3D-Printed Scaffold for Indomethacin Sodium Delivery

| Component | Material | Function | Reference |

|---|---|---|---|

| Scaffold | Polycaprolactone (PCL) | Provides structural support and a framework for the hydrogel. | mdpi.comresearchgate.net |

| Hydrogel | Polyvinyl alcohol (PVA) and Polyacrylic acid (PAA) | Acts as a carrier for the in situ-formed sodium indomethacin. | mdpi.comresearchgate.net |

| Active Agent | Sodium Indomethacin | Provides anti-inflammatory action at the target site. | mdpi.com |

Nanocrystal-Loaded Polymeric Films

Nanotechnology offers another avenue for improving the delivery of poorly soluble drugs like indomethacin. The formulation of indomethacin into nanocrystals can enhance its dissolution rate and bioavailability. dovepress.com These nanocrystals can then be incorporated into polymeric films, creating a novel solid dosage form.

Research in this area has focused on producing fast-dissolving oral polymeric films loaded with indomethacin nanocrystals. researchgate.netresearchgate.net The process typically involves two key steps: the production of nanocrystals and their incorporation into a 3D-printed film. researchgate.net Wet pearl milling is a common technique used to produce indomethacin nanocrystals. researchgate.net Stabilizers, such as Poloxamer F68, are crucial in this process to ensure the particles are small and uniform, with reported particle sizes around 230 nm. nih.gov